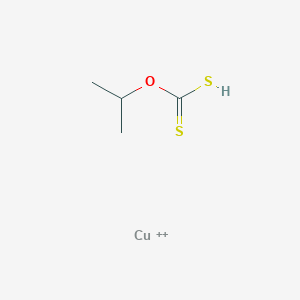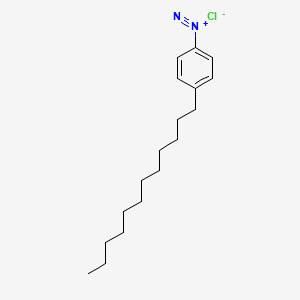
4-Dodecylbenzenediazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecylbenzenediazonium chloride is an organic compound with the molecular formula C18H29ClN2. It is a member of the diazonium salts family, which are known for their versatility in organic synthesis. This compound is characterized by a long dodecyl chain attached to a benzene ring, which is further connected to a diazonium group. The presence of the diazonium group makes it highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Dodecylbenzenediazonium chloride is typically synthesized from 4-dodecylaniline. The process involves the diazotization of 4-dodecylaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction can be summarized as follows:
4-Dodecylaniline+HNO2+HCl→4-Dodecylbenzenediazonium chloride+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecylbenzenediazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, and cyano groups through Sandmeyer reactions.
Coupling Reactions: It can react with phenols, naphthols, and aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), and Copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines are typical reactants, often carried out in alkaline conditions.
Major Products
Substitution Products: Chlorobenzene, bromobenzene, and benzonitrile.
Azo Compounds: Formed by coupling with phenols and aromatic amines, resulting in compounds like p-hydroxy azobenzene and p-amino azobenzene.
Applications De Recherche Scientifique
4-Dodecylbenzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, particularly in the formation of azo dyes.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 4-dodecylbenzenediazonium chloride primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates various substitution and coupling reactions. In biological systems, it can modify proteins and nucleic acids through diazotization, leading to changes in their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- 4-Methylbenzenediazonium chloride
- 4-Ethylbenzenediazonium chloride
Comparison
4-Dodecylbenzenediazonium chloride is unique due to its long dodecyl chain, which imparts different physical and chemical properties compared to other diazonium salts. This long alkyl chain can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in applications requiring amphiphilic properties.
Propriétés
Numéro CAS |
68239-64-5 |
|---|---|
Formule moléculaire |
C18H29ClN2 |
Poids moléculaire |
308.9 g/mol |
Nom IUPAC |
4-dodecylbenzenediazonium;chloride |
InChI |
InChI=1S/C18H29N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17;/h13-16H,2-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
GOELRBDNVKNLNY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


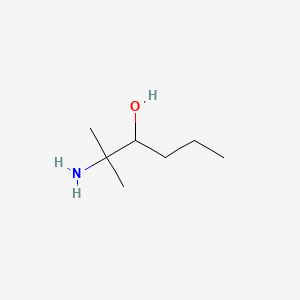
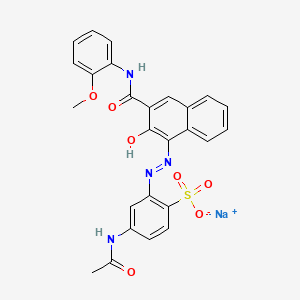
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
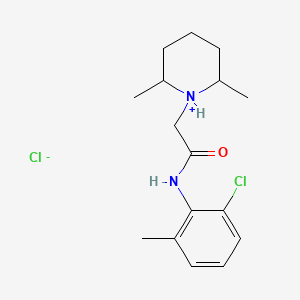
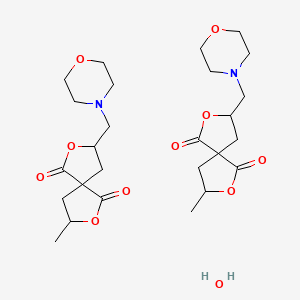
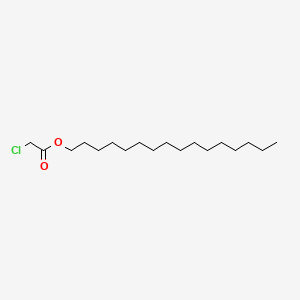

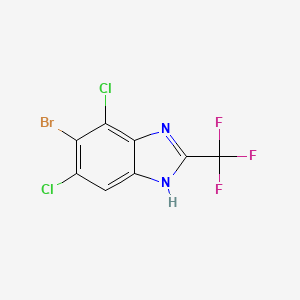
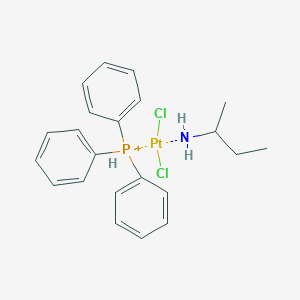

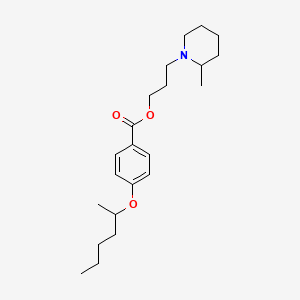
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
